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molecular formula C18H20O2 B146001 Benzoin isobutyl ether CAS No. 22499-12-3

Benzoin isobutyl ether

Cat. No. B146001
M. Wt: 268.3 g/mol
InChI Key: JMVZGKVGQDHWOI-UHFFFAOYSA-N
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Patent
US09193906B2

Procedure details

Examples of the photopolymerization initiator include acetophenone, benzophenone, benzyl dimethyl ketanol, benzoyl peroxide, 2-chlorothioxanthone, 1,3-bis(4′-azidobenzal)-2-propane, 1,3-bis(4′-azidobenzal)-2-propane-2′-sulfonic acid, and 4,4′-diazidostilbene-2,2′-disulfonic acid. Examples of commercially available photopolymerization initiators include “IRGACURE (trade mark)-184”, “IRGACURE (trade mark)-369”, “DAROCUR (trade mark)-1173”, and “Lucirin-TPO” produced by BASF Corporation, “KAYACURE (trade mark) DETX” and “KAYACURE (trade mark) OA” produced by NIPPON KAYAKU Co., Ltd., “VICURE 10” and “VICURE 55” produced by Stauffer Chemical Co., “TRIGONAL PI” produced by Akzo Chemicals B.V., “Sandorey 1000” produced by Sandoz, “DEAP” produced by Upjohn Co., Ltd., and “Biimidazole” produced by Kurogane Kasei Co., Ltd.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
benzyl dimethyl ketanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
1,3-bis(4′-azidobenzal)-2-propane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
1,3-bis(4′-azidobenzal)-2-propane-2′-sulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:9]=CC=C[CH:5]=1)(=[O:3])C.[C:10]([C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1)(=[O:17])[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.[C:24](OO[C:34](=[O:41])[C:35]1[CH:40]=[CH:39][CH:38]=[CH:37][CH:36]=1)(=O)C1C=CC=CC=1.ClC1C=CC2SC3C(=CC=CC=3)[C:46](=[O:57])C=2C=1.N(C1C=C(S(O)(=O)=O)C(C=CC2C(S(O)(=O)=O)=CC(N=[N+]=[N-])=CC=2)=CC=1)=[N+]=[N-].CCC1C=C2[C:94](C3C(SC2=C(CC)C=1)=CC=CC=3)=[O:95]>>[CH3:5][CH:4]([CH2:1][O:3][CH:18]([C:10]([C:11]1[CH:12]=[CH:13][CH:14]=[CH:15][CH:16]=1)=[O:17])[C:23]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:24]=1)[CH3:9].[CH3:94][O:95][C:46]([C:34]([C:35]1[CH:36]=[CH:37][CH:38]=[CH:39][CH:40]=1)=[O:41])=[O:57]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCC1=CC(=C2C(=C1)C(=O)C3=CC=CC=C3S2)CC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)C1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)C1=CC=CC=C1
Step Four
Name
benzyl dimethyl ketanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=2C(C3=CC=CC=C3SC2C=C1)=O
Step Seven
Name
1,3-bis(4′-azidobenzal)-2-propane
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
1,3-bis(4′-azidobenzal)-2-propane-2′-sulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=[N+]=[N-])C=1C=C(C(=CC1)C=CC=1C(=CC(=CC1)N=[N+]=[N-])S(=O)(=O)O)S(=O)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
”, “DAROCUR (trade mark)-1173”, and “Lucirin-TPO” produced by BASF Corporation, “
CUSTOM
Type
CUSTOM
Details
produced by NIPPON KAYAKU Co

Outcomes

Product
Name
Type
product
Smiles
CC(C)COC(C1=CC=CC=C1)C(=O)C2=CC=CC=C2
Name
Type
product
Smiles
COC(=O)C(=O)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09193906B2

Procedure details

Examples of the photopolymerization initiator include acetophenone, benzophenone, benzyl dimethyl ketanol, benzoyl peroxide, 2-chlorothioxanthone, 1,3-bis(4′-azidobenzal)-2-propane, 1,3-bis(4′-azidobenzal)-2-propane-2′-sulfonic acid, and 4,4′-diazidostilbene-2,2′-disulfonic acid. Examples of commercially available photopolymerization initiators include “IRGACURE (trade mark)-184”, “IRGACURE (trade mark)-369”, “DAROCUR (trade mark)-1173”, and “Lucirin-TPO” produced by BASF Corporation, “KAYACURE (trade mark) DETX” and “KAYACURE (trade mark) OA” produced by NIPPON KAYAKU Co., Ltd., “VICURE 10” and “VICURE 55” produced by Stauffer Chemical Co., “TRIGONAL PI” produced by Akzo Chemicals B.V., “Sandorey 1000” produced by Sandoz, “DEAP” produced by Upjohn Co., Ltd., and “Biimidazole” produced by Kurogane Kasei Co., Ltd.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
benzyl dimethyl ketanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
1,3-bis(4′-azidobenzal)-2-propane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
1,3-bis(4′-azidobenzal)-2-propane-2′-sulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:9]=CC=C[CH:5]=1)(=[O:3])C.[C:10]([C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1)(=[O:17])[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.[C:24](OO[C:34](=[O:41])[C:35]1[CH:40]=[CH:39][CH:38]=[CH:37][CH:36]=1)(=O)C1C=CC=CC=1.ClC1C=CC2SC3C(=CC=CC=3)[C:46](=[O:57])C=2C=1.N(C1C=C(S(O)(=O)=O)C(C=CC2C(S(O)(=O)=O)=CC(N=[N+]=[N-])=CC=2)=CC=1)=[N+]=[N-].CCC1C=C2[C:94](C3C(SC2=C(CC)C=1)=CC=CC=3)=[O:95]>>[CH3:5][CH:4]([CH2:1][O:3][CH:18]([C:10]([C:11]1[CH:12]=[CH:13][CH:14]=[CH:15][CH:16]=1)=[O:17])[C:23]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:24]=1)[CH3:9].[CH3:94][O:95][C:46]([C:34]([C:35]1[CH:36]=[CH:37][CH:38]=[CH:39][CH:40]=1)=[O:41])=[O:57]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCC1=CC(=C2C(=C1)C(=O)C3=CC=CC=C3S2)CC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)C1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)C1=CC=CC=C1
Step Four
Name
benzyl dimethyl ketanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=2C(C3=CC=CC=C3SC2C=C1)=O
Step Seven
Name
1,3-bis(4′-azidobenzal)-2-propane
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
1,3-bis(4′-azidobenzal)-2-propane-2′-sulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=[N+]=[N-])C=1C=C(C(=CC1)C=CC=1C(=CC(=CC1)N=[N+]=[N-])S(=O)(=O)O)S(=O)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
”, “DAROCUR (trade mark)-1173”, and “Lucirin-TPO” produced by BASF Corporation, “
CUSTOM
Type
CUSTOM
Details
produced by NIPPON KAYAKU Co

Outcomes

Product
Name
Type
product
Smiles
CC(C)COC(C1=CC=CC=C1)C(=O)C2=CC=CC=C2
Name
Type
product
Smiles
COC(=O)C(=O)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09193906B2

Procedure details

Examples of the photopolymerization initiator include acetophenone, benzophenone, benzyl dimethyl ketanol, benzoyl peroxide, 2-chlorothioxanthone, 1,3-bis(4′-azidobenzal)-2-propane, 1,3-bis(4′-azidobenzal)-2-propane-2′-sulfonic acid, and 4,4′-diazidostilbene-2,2′-disulfonic acid. Examples of commercially available photopolymerization initiators include “IRGACURE (trade mark)-184”, “IRGACURE (trade mark)-369”, “DAROCUR (trade mark)-1173”, and “Lucirin-TPO” produced by BASF Corporation, “KAYACURE (trade mark) DETX” and “KAYACURE (trade mark) OA” produced by NIPPON KAYAKU Co., Ltd., “VICURE 10” and “VICURE 55” produced by Stauffer Chemical Co., “TRIGONAL PI” produced by Akzo Chemicals B.V., “Sandorey 1000” produced by Sandoz, “DEAP” produced by Upjohn Co., Ltd., and “Biimidazole” produced by Kurogane Kasei Co., Ltd.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
benzyl dimethyl ketanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
1,3-bis(4′-azidobenzal)-2-propane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
1,3-bis(4′-azidobenzal)-2-propane-2′-sulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:9]=CC=C[CH:5]=1)(=[O:3])C.[C:10]([C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1)(=[O:17])[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.[C:24](OO[C:34](=[O:41])[C:35]1[CH:40]=[CH:39][CH:38]=[CH:37][CH:36]=1)(=O)C1C=CC=CC=1.ClC1C=CC2SC3C(=CC=CC=3)[C:46](=[O:57])C=2C=1.N(C1C=C(S(O)(=O)=O)C(C=CC2C(S(O)(=O)=O)=CC(N=[N+]=[N-])=CC=2)=CC=1)=[N+]=[N-].CCC1C=C2[C:94](C3C(SC2=C(CC)C=1)=CC=CC=3)=[O:95]>>[CH3:5][CH:4]([CH2:1][O:3][CH:18]([C:10]([C:11]1[CH:12]=[CH:13][CH:14]=[CH:15][CH:16]=1)=[O:17])[C:23]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:24]=1)[CH3:9].[CH3:94][O:95][C:46]([C:34]([C:35]1[CH:36]=[CH:37][CH:38]=[CH:39][CH:40]=1)=[O:41])=[O:57]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCC1=CC(=C2C(=C1)C(=O)C3=CC=CC=C3S2)CC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)C1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)C1=CC=CC=C1
Step Four
Name
benzyl dimethyl ketanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=2C(C3=CC=CC=C3SC2C=C1)=O
Step Seven
Name
1,3-bis(4′-azidobenzal)-2-propane
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
1,3-bis(4′-azidobenzal)-2-propane-2′-sulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=[N+]=[N-])C=1C=C(C(=CC1)C=CC=1C(=CC(=CC1)N=[N+]=[N-])S(=O)(=O)O)S(=O)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
”, “DAROCUR (trade mark)-1173”, and “Lucirin-TPO” produced by BASF Corporation, “
CUSTOM
Type
CUSTOM
Details
produced by NIPPON KAYAKU Co

Outcomes

Product
Name
Type
product
Smiles
CC(C)COC(C1=CC=CC=C1)C(=O)C2=CC=CC=C2
Name
Type
product
Smiles
COC(=O)C(=O)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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